N-(2-fluoro-4-nitrophenyl)methanesulfonamide
Description
N-(2-Fluoro-4-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a fluorinated and nitrated phenyl ring. The compound’s structure features a fluoro substituent at the 2-position and a nitro group at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C7H7FN2O4S |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-(2-fluoro-4-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |
InChI Key |
ONKRFPVTDWWZRP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Starting material: 2-fluoro-4-nitroaniline
- Reagent: Methanesulfonyl chloride (1.1 equivalents)
- Base: Pyridine (1.5 equivalents)
- Solvent: Methylene chloride (dichloromethane)
- Temperature: 0 °C to room temperature
- Atmosphere: Argon or nitrogen inert atmosphere
- Workup: Quenching with water, extraction with methylene chloride, drying over anhydrous sodium sulfate, filtration, and concentration
- Purification: Column chromatography (toluene/ethyl acetate)
Detailed Procedure
According to Ulrich Kloeckner and Boris J. Nachtsheim, the synthesis is performed by dissolving 2.5 mmol of 2-fluoro-4-nitroaniline and 3.75 mmol of pyridine in 5 mL of methylene chloride at 0 °C under argon. Methanesulfonyl chloride (2.75 mmol) is added slowly, and the mixture is allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with 10 mL of water, and the aqueous phase is extracted three times with methylene chloride. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the target sulfonamide with a reported yield of approximately 68%.
Alternative Synthetic Routes and Variations
While the above method is the standard, variations exist depending on the substituents and desired purity.
Use of Different Bases and Solvents
Pyridine is commonly used as both a base and solvent to scavenge HCl generated during the reaction. Alternative bases such as triethylamine have been employed in related sulfonamide syntheses, sometimes with solvents like acetonitrile or dichloromethane. However, for this compound specifically, pyridine in methylene chloride remains the preferred combination for optimal yield and selectivity.
Temperature and Reaction Time Optimization
The reaction typically starts at 0 °C to control the exothermic sulfonylation and then proceeds at room temperature for several hours (commonly 2 hours) to ensure complete conversion. Reaction times can be adjusted based on TLC monitoring to optimize yield and minimize side reactions.
Scale and Atmosphere
Reactions are generally performed on a millimolar scale under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference. Larger scale syntheses require careful control of addition rates and cooling to maintain reaction safety and product quality.
Analytical Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the substitution pattern and sulfonamide formation.
- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) methods confirm molecular weight.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Melting Point Determination: Provides purity assessment.
- Column Chromatography: Purifies the final product.
Data Table: Summary of Preparation Conditions and Yields
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | 2-fluoro-4-nitroaniline | 2.5 mmol |
| Sulfonylating Agent | Methanesulfonyl chloride | 1.1 equiv. (2.75 mmol) |
| Base | Pyridine | 1.5 equiv. (3.75 mmol) |
| Solvent | Methylene chloride (dichloromethane) | 5 mL |
| Temperature | 0 °C to room temperature | Initial cooling to 0 °C |
| Reaction Time | ~2 hours | Monitored by TLC |
| Atmosphere | Argon or nitrogen | Inert environment |
| Workup | Water quench, extraction, drying | Standard organic extraction |
| Purification | Column chromatography (toluene/ethyl acetate) | Affords pure product |
| Yield | 68% | Moderate to good yield |
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: N-(2-amino-4-nitrophenyl)methanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluoro-4-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-nitrophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorine groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and fluoro (-F) groups increase the acidity of the sulfonamide proton, enhancing reactivity in nucleophilic substitutions .
- Positional Isomerism : The 3-nitro isomer () exhibits different hydrogen-bonding patterns compared to the 4-nitro target compound, impacting solubility and crystallization .
- Lipophilicity : Trifluoromethyl (-CF₃) groups () significantly increase hydrophobicity, influencing bioavailability .
Physical and Chemical Properties
Spectral Data :
- NMR Spectroscopy : For N-(4-chloro-2-nitrophenyl)methanesulfonamide (), the nitro group deshields adjacent protons, causing distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm). Similar trends are expected for the target compound .
- IR Spectroscopy : Sulfonamide S=O stretches appear at ~1150–1300 cm⁻¹, while nitro groups show strong absorption near 1520 cm⁻¹ (as seen in ) .
Thermal Stability :
Compounds with meta -nitro groups (e.g., ) exhibit lower thermal stability compared to para -nitro derivatives due to steric strain .
Biological Activity
N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its molecular formula is with a molecular weight of 326.30 g/mol. This compound features a sulfonamide group, a nitro group, and a fluorinated aromatic ring, which contribute to its unique chemical properties and potential biological activities. The biological activity of this compound is primarily attributed to its sulfonamide moiety, known for its antimicrobial properties.
Chemical Structure
The structure of this compound can be represented as follows:
Chemical Structure
The biological activity of this compound can be explained through several mechanisms:
- Antimicrobial Activity : The sulfonamide group inhibits bacterial enzymes involved in folic acid synthesis, leading to antibacterial effects.
- Enzymatic Inhibition : The compound can bind to specific enzymes or receptors due to its structural features, particularly the nitro group, which may enhance its pharmacological profile by facilitating interactions with biological targets.
- Redox Reactions : The nitro group participates in redox reactions, which may further influence its biological activity.
Research Findings
Recent studies have highlighted the biological activity and potential applications of this compound:
- Antibacterial Properties : Compounds in the sulfonamide class are known to exhibit significant antibacterial effects. This compound has shown effectiveness against various gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
- Binding Affinity : Interaction studies indicate that this compound can effectively bind to certain enzymes, enhancing its potential use in biochemical research .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antitubercular Activity : A related series of compounds demonstrated potent antitubercular activity with MIC values ranging from 4 to 16 μg/mL against M. tuberculosis H37Rv . This suggests that modifications in the chemical structure can lead to enhanced biological effects.
- Inhibitory Effects on Enzymes : Another study identified compounds that exhibited selective inhibition of specific kinases involved in cancer progression, indicating a broader potential for therapeutic applications beyond antibacterial effects .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-fluoro-4-nitrophenyl)methanesulfonamide, and how can side reactions be minimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of 2-fluoro-4-nitroaniline with methanesulfonyl chloride in anhydrous dichloromethane or THF, using triethylamine as a base at 0–5°C to suppress side reactions (e.g., hydrolysis or over-sulfonation). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Key Considerations : Low temperature and inert conditions prevent nitro group reduction or sulfonamide decomposition. Monitoring by TLC or HPLC is critical to track reaction progress.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Expect a singlet for the methyl group (~3.3 ppm) and distinct aromatic protons split by fluorine and nitro group effects (~7.5–8.5 ppm).
- ¹⁹F NMR : A singlet near -110 ppm (ortho-fluorine) confirms substitution .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in substitution reactions?
- Mechanistic Insight : The nitro group at the para position enhances electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) at the ortho and meta positions. For example, reactions with amines or thiols yield substituted derivatives under mild conditions (e.g., DMF, 60°C) .
- Data Contradictions : Conflicting reports on reaction rates may arise from solvent polarity or competing pathways (e.g., nitro group reduction under reductive conditions). Controlled experiments using deuterated solvents or computational modeling (DFT) can clarify kinetics .
Q. What strategies are effective for crystallizing this compound, and how can SHELX refine its crystal structure?
- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals suitable for X-ray diffraction.
- SHELX Refinement :
- Use SHELXT for structure solution via direct methods.
- SHELXL refines anisotropic displacement parameters, with hydrogen atoms placed geometrically.
- Validate via R-factor (<0.05) and residual electron density maps .
Q. How can computational models predict the biological activity of this compound against enzyme targets?
- Docking Studies : Molecular docking (AutoDock Vina) into COX-2 or carbonic anhydrase IX active sites reveals sulfonamide coordination to zinc ions, with the nitro group enhancing binding affinity via π-stacking.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS). Correlate with in vitro IC₅₀ values from enzyme inhibition assays .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in melting point data reported for this compound?
- Analysis : Variations (e.g., 145–150°C) may stem from polymorphic forms or impurities.
- Solutions :
- Recrystallize from multiple solvents (e.g., acetonitrile vs. ethanol).
- Characterize polymorphs via PXRD and DSC .
Q. What protocols mitigate decomposition during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
